molecular formula C10H14ClNO3 B2681248 3-(N-benzyloxy)aminopropionic acid CAS No. 178755-44-7

3-(N-benzyloxy)aminopropionic acid

Cat. No.: B2681248
CAS No.: 178755-44-7
M. Wt: 231.68
InChI Key: MZMKXCCCVUVPNY-UHFFFAOYSA-N
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Description

3-(N-benzyloxy)aminopropionic acid is an organic compound that features a benzyloxy group attached to the nitrogen atom of aminopropionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-benzyloxy)aminopropionic acid can be achieved through several methods. One common approach involves the reaction of 3-aminopropionic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the formation of the benzyloxy group. The reaction conditions may include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(N-benzyloxy)aminopropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to hydroxyl derivatives.

    Substitution: Formation of various substituted aminopropionic acids.

Scientific Research Applications

3-(N-benzyloxy)aminopropionic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(N-benzyloxy)aminopropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropionic acid: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    N-benzyloxy-2-aminopropionic acid: Similar structure but with the benzyloxy group attached to a different position on the molecule.

Uniqueness

3-(N-benzyloxy)aminopropionic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(phenylmethoxyamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(13)6-7-11-14-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWZNLCFFVMESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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